molecular formula C22H15ClFN3O4S B2827492 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide CAS No. 866348-08-5

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2827492
CAS No.: 866348-08-5
M. Wt: 471.89
InChI Key: HNAWJKKEAWAYFR-ROMGYVFFSA-N
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Description

This compound belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group and a carboxamide moiety. The specific structural features include:

  • Imino substituent: A 4-chlorobenzenesulfonamido group, which introduces sulfonamide functionality known for enhancing biological activity and solubility.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c23-15-5-11-18(12-6-15)32(29,30)27-26-22-19(13-14-3-1-2-4-20(14)31-22)21(28)25-17-9-7-16(24)8-10-17/h1-13,27H,(H,25,28)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAWJKKEAWAYFR-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NNS(=O)(=O)C3=CC=C(C=C3)Cl)O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(/C(=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.

    Introduction of the Sulfonylhydrazinylidene Group: This step involves the reaction of the chromene derivative with 4-chlorobenzenesulfonylhydrazine in the presence of a base such as triethylamine.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with 4-fluoroaniline to form the desired carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share the chromene-3-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Imino Substituent Carboxamide Substituent Molecular Weight Key Features
Target Compound 4-Chlorobenzenesulfonamido 4-Fluorophenyl ~463.84 (estimated) Sulfonamide group enhances solubility; fluorine improves metabolic stability.
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Chloro-2-fluorophenyl 4-Chlorophenyl 413.82 Dual halogenation (Cl, F) may increase lipophilicity and membrane permeability.
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl Acetyl 326.32 Acetyl group reduces steric hindrance, potentially improving binding kinetics.
2-[(2-Fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide 2-Fluorophenyl 4-Methylphenyl 372.39 Methyl group enhances lipophilicity; ortho-F may alter conformational stability.

Crystallographic Refinement

  • Structural determination of analogs often employs SHELXL for refinement (e.g., and ), suggesting similar methods could resolve the target compound’s conformation .

Pharmacological Potential

  • Antimicrobial Activity : Sulfonamide derivatives (e.g., ) inhibit dihydropteroate synthase, a target in bacterial folate synthesis .
  • Anticancer Potential: Halogenated chromenes (e.g., ) exhibit cytotoxicity via topoisomerase inhibition .

Q & A

Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?

  • Methodological Answer: Synthesis typically involves multi-step protocols:

Chromene Core Formation: Cyclization of salicylaldehyde derivatives with alkynes/alkenes under acidic/basic conditions (e.g., using BF₃·Et₂O or K₂CO₃) .

Imino Group Introduction: Condensation with 4-chloroaniline derivatives (e.g., 4-chloro-2-fluoroaniline) in polar aprotic solvents (DMF, DCM) at 60–80°C .

Functionalization: Methoxylation via O-methylation (e.g., dimethyl sulfate) or sulfonamido group incorporation using sulfonyl chlorides .

  • Optimization:
  • Temperature: Higher temperatures (80–100°C) accelerate imine formation but risk decomposition.
  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Monitoring: TLC (hexane:ethyl acetate = 3:1) tracks reaction progress .

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationSalicylaldehyde, K₂CO₃, DMF, 80°C65–75
Imine Formation4-Chloroaniline, DCM, RT, 12h80–85
MethoxylationDimethyl sulfate, NaOH, MeOH70

Q. What characterization techniques are essential for structural confirmation?

  • Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies key protons (e.g., imine NH at δ 10–12 ppm, aromatic protons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 423.84 for C₂₃H₁₆ClFN₂O₃) .
  • X-ray Crystallography: SHELXL refines crystal structures to resolve stereochemistry (e.g., Z-configuration at imine bond) .
  • Elemental Analysis: Validates purity (C, H, N within ±0.5% of theoretical) .

Q. What chemical reactions are feasible for functional group modification?

  • Answer:
  • Oxidation: Chromene core oxidation with KMnO₄/CrO₃ yields quinone derivatives .
  • Reduction: NaBH₄ reduces the imine to a secondary amine .
  • Nucleophilic Substitution: Chloro/fluoro groups undergo substitution with amines/thiols under basic conditions .
  • Steric Considerations: Bulky 4-fluorophenyl groups hinder reactions at the chromene 3-position; microwave irradiation improves efficiency .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Answer:
  • Cross-Validation: Compare experimental NMR with DFT-calculated chemical shifts (Gaussian09/B3LYP/6-311+G(d,p)) .
  • X-ray Refinement: SHELXL resolves bond length/angle mismatches (e.g., imine C=N vs. amide C=O) .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) accounts for conformational flexibility in solution .

Q. What strategies improve reaction yields in multi-step syntheses?

  • Answer:
  • Protection/Deprotection: Use Boc groups for amines during sulfonamido incorporation .
  • Solvent Selection: Switch from DMF to THF for moisture-sensitive steps .
  • Catalytic Systems: Pd(OAc)₂/Xantphos enables Suzuki couplings for aryl modifications .

Q. How does stereochemistry at the imine position influence biological activity?

  • Answer:
  • Z vs. E Configuration: The Z-configuration (coplanar with chromene) enhances DNA intercalation, as shown in analogues with IC₅₀ values ≤10 µM .
  • Docking Studies: AutoDock Vina simulations reveal stronger binding to topoisomerase II with Z-isomers (ΔG = -9.2 kcal/mol vs. -7.5 for E) .

Q. What methods validate target engagement in biological assays?

  • Answer:
  • SPR Spectroscopy: Measures binding kinetics (e.g., KD = 120 nM for kinase inhibition) .
  • Cellular Thermal Shift Assay (CETSA): Confirms target stabilization in cancer cell lysates .
  • Mutagenesis: Replace key residues (e.g., Asp86 in COX-2) to assess binding specificity .

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